Cyclohexyl Butyl Phthalate-d4
CAS No.:
Cat. No.: VC16659857
Molecular Formula: C18H24O4
Molecular Weight: 308.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H24O4 |
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Molecular Weight | 308.4 g/mol |
IUPAC Name | 1-O-butyl 2-O-cyclohexyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate |
Standard InChI | InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D |
Standard InChI Key | BHKLONWXRPJNAE-CXRURWBMSA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])C(=O)OCCCC)C(=O)OC2CCCCC2)[2H])[2H] |
Canonical SMILES | CCCCOC(=O)C1=CC=CC=C1C(=O)OC2CCCCC2 |
Introduction
Synthesis and Industrial Production
Laboratory-Scale Synthesis
Cyclohexyl Butyl Phthalate-d4 is synthesized via a two-step esterification process. Phthalic anhydride reacts sequentially with butanol-d₉ and cyclohexanol-d₁₄ under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). The deuterium incorporation occurs at specific positions on the aromatic ring and alkyl chains, achieved through deuterium oxide (D₂O) or deuterated alcohol reagents .
Key Reaction Conditions:
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Temperature: 120–140°C under reflux
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Catalyst: 1–2 mol% H₂SO₄
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Reaction Time: 8–12 hours per esterification step
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Yield: 75–85% after purification via vacuum distillation
Industrial Manufacturing
Industrial production scales this process using continuous-flow reactors to enhance efficiency. High-purity deuterated reagents (>99.5% isotopic enrichment) are essential to minimize isotopic dilution . Post-synthesis, the product undergoes fractional distillation and chromatography to achieve >98% chemical and isotopic purity, as required for analytical standards .
Molecular Structure and Spectroscopic Characteristics
Structural Features
The compound comprises a benzene ring with two ester groups: one bonded to a butyl-d₉ chain and the other to a cyclohexyl-d₁₄ group. Deuterium atoms replace hydrogens at the ortho positions of the benzene ring (C-3, C-4, C-5, C-6) .
Structural Data:
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SMILES: [2H]C1=C(C(=O)OC2CCCCC2)C(=C(C(=O)OCCCC[2H])[2H])C(=C1[2H])[2H]
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InChI Key: InChI=1S/C18H24O4/c1-2-3-13-21-17(19)15-11-7-8-12-16(15)18(20)22-14-9-5-4-6-10-14/h7-8,11-12,14H,2-6,9-10,13H2,1H3/i7D,8D,11D,12D
Spectroscopic Profiles
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NMR (CDCl₃):
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¹H NMR: Absence of signals at δ 7.2–7.8 ppm (deuterated aromatic protons)
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¹³C NMR: Peaks at δ 167.5 (C=O), δ 125–130 (aromatic carbons), δ 65–75 (ether carbons)
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Mass Spectrometry:
Physicochemical Properties
Cyclohexyl Butyl Phthalate-d4 exhibits properties typical of phthalate esters but with altered kinetics due to deuterium.
Table 1: Physicochemical Properties
The low water solubility and high log P value indicate strong lipophilicity, facilitating bioaccumulation in adipose tissues.
Applications in Scientific Research
Analytical Chemistry
Cyclohexyl Butyl Phthalate-d4 serves as an internal standard for quantifying non-deuterated phthalates in environmental and biological samples. Its use minimizes matrix effects in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Table 2: Detection Methods Using Cyclohexyl Butyl Phthalate-d4
Matrix | Method | Limit of Detection (LoD) | Recovery (%) | Reference |
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Urine | GC-MS | 0.1 ng/mL | 92–105 | |
Water | LC-MS/MS | 0.05 ng/mL | 88–97 | |
Soil | ASE-GC-MS | 0.2 ng/g | 85–93 |
Toxicological Studies
Deuterium labeling enables precise tracking of metabolic pathways. In vivo studies show rapid hydrolysis by esterases to mono-cyclohexyl phthalate-d4 (MCHP-d4), which undergoes glucuronidation before renal excretion . Chronic exposure studies in rodents link MCHP-d4 to hepatotoxicity (ALT increase: 45–60 U/L) and endocrine disruption (25% reduction in serum testosterone) .
Environmental Impact and Regulatory Status
Environmental Persistence
Cyclohexyl Butyl Phthalate-d4 exhibits moderate persistence (half-life: 30–60 days in soil) but low ecotoxicity (LC50 > 100 mg/L for Daphnia magna) . Its detection in wastewater effluents (0.5–2.3 ng/L) underscores the need for monitoring.
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